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Compound of Interest

Compound Name: Vedaprofen-d3

Cat. No.: B564339 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and a

representative synthesis pathway for Vedaprofen-d3. Vedaprofen is a non-steroidal anti-

inflammatory drug (NSAID) from the profen class, utilized in veterinary medicine for its

analgesic and anti-inflammatory properties. The deuterated isotopologue, Vedaprofen-d3,

serves as a valuable internal standard for pharmacokinetic studies and metabolic profiling due

to its mass shift.

Core Chemical Properties
Vedaprofen-d3, a deuterium-labeled version of Vedaprofen, possesses physicochemical

properties that are crucial for its application in analytical and research settings. The introduction

of three deuterium atoms on the methyl group of the propionic acid side chain results in a

distinct mass increase, facilitating its use in mass spectrometry-based assays.
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Property Value

Chemical Name
4-Cyclohexyl-α-(methyl-d3)-1-naphthaleneacetic

Acid

Synonyms
2-(4-Cyclohexyl-1-naphthyl)-propionic Acid-d3,

Quadrisol-d3

CAS Number 1185054-34-5

Molecular Formula C₁₉H₁₉D₃O₂

Molecular Weight 285.40 g/mol

Appearance Crystalline Solid

Storage Temperature 2-8°C

Polar Surface Area (PSA) 37.3 Å²

XLogP3 5.7

InChI Key VZUGVMQFWFVFBX-FIBGUPNXSA-N

SMILES
[2H]C([2H])

([2H])C(C(O)=O)c1ccc(C2CCCCC2)c3ccccc13

Mechanism of Action: COX Inhibition
Vedaprofen functions by inhibiting the cyclooxygenase (COX) enzymes, which are key to the

synthesis of prostaglandins—mediators of inflammation, pain, and fever. By blocking the COX

pathway, Vedaprofen reduces the production of prostaglandins like PGE₂ and thromboxane B₂,

thereby exerting its anti-inflammatory and analgesic effects.
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Mechanism of Action: Vedaprofen's Inhibition of the COX Pathway
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Vedaprofen's inhibition of the COX enzyme pathway.

Synthesis of Vedaprofen-d3
The synthesis of Vedaprofen-d3 can be achieved through a multi-step process starting from 1-

cyclohexylnaphthalene. The key step for isotopic labeling involves the alkylation of an

intermediate with deuterated methyl iodide (CD₃I) to introduce the d3-methyl group. The

following is a representative synthetic pathway.
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Representative Synthesis Workflow for Vedaprofen-d3

Step 1: Chloromethylation

Step 2: Cyanation

Step 3: Deuterated Alkylation

Step 4: Hydrolysis

1-Cyclohexylnaphthalene

1-(Chloromethyl)-4-cyclohexylnaphthalene

Paraformaldehyde,
HCl, ZnCl₂

2-(4-Cyclohexylnaphthalen-1-yl)acetonitrile

NaCN, DMSO

2-(4-Cyclohexylnaphthalen-1-yl)propanenitrile-d3

1. NaH
2. CD₃I (Deuterated Methyl Iodide)

Vedaprofen-d3
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A four-step synthesis workflow for Vedaprofen-d3.
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Experimental Protocols
The following are detailed, representative methodologies for the key steps in the synthesis of

Vedaprofen-d3.

Step 1: Chloromethylation of 1-Cyclohexylnaphthalene

Objective: To introduce a chloromethyl group onto the naphthalene ring.

Procedure:

To a stirred solution of 1-cyclohexylnaphthalene (1.0 eq) in a suitable inert solvent such as

glacial acetic acid, add paraformaldehyde (1.2 eq).

Add a catalytic amount of zinc chloride (ZnCl₂) (0.2 eq).

Bubble dry hydrogen chloride (HCl) gas through the mixture at a steady rate while

maintaining the temperature at 60-70°C.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

Extract the aqueous mixture with an organic solvent (e.g., dichloromethane).

Wash the combined organic layers with water, followed by a saturated sodium bicarbonate

solution, and finally with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield crude 1-(chloromethyl)-4-cyclohexylnaphthalene, which may be purified

by column chromatography.

Step 2: Cyanation of 1-(Chloromethyl)-4-cyclohexylnaphthalene

Objective: To convert the chloromethyl group to a cyanomethyl group, forming the nitrile

intermediate.

Procedure:
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Dissolve 1-(chloromethyl)-4-cyclohexylnaphthalene (1.0 eq) in dimethyl sulfoxide (DMSO).

Add sodium cyanide (NaCN) (1.1 eq) portion-wise to the solution, ensuring the

temperature does not exceed 30°C.

Stir the reaction mixture at room temperature until TLC analysis indicates the consumption

of the starting material.

Carefully pour the reaction mixture into a large volume of cold water to precipitate the

product.

Filter the solid precipitate, wash thoroughly with water, and dry under vacuum to obtain 2-

(4-cyclohexylnaphthalen-1-yl)acetonitrile.

Step 3: Alkylation with Deuterated Methyl Iodide

Objective: To deprotonate the α-carbon and perform an Sₙ2 reaction with deuterated methyl

iodide to form the d3-propionitrile intermediate.

Procedure:

In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), suspend

sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran

(THF).

Cool the suspension to 0°C and add a solution of 2-(4-cyclohexylnaphthalen-1-

yl)acetonitrile (1.0 eq) in anhydrous THF dropwise.

Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

Cool the resulting anion solution back to 0°C and add deuterated methyl iodide (CD₃I) (1.2

eq) dropwise.

Let the reaction warm to room temperature and stir overnight.

Quench the reaction by the slow addition of saturated ammonium chloride solution.
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Extract the mixture with ethyl acetate. Wash the combined organic layers with water and

brine.

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to

yield crude 2-(4-cyclohexylnaphthalen-1-yl)propanenitrile-d3. Purify via column

chromatography if necessary.

Step 4: Hydrolysis of the Nitrile

Objective: To hydrolyze the nitrile group to a carboxylic acid, yielding the final Vedaprofen-
d3 product.

Procedure:

To the crude 2-(4-cyclohexylnaphthalen-1-yl)propanenitrile-d3 (1.0 eq), add a mixture of

concentrated sulfuric acid and water (e.g., 2:1 v/v).

Heat the mixture to reflux (approximately 100-110°C) and maintain for several hours until

the reaction is complete (monitored by TLC or LC-MS).

Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

The solid product will precipitate out of the solution.

Filter the precipitate, wash extensively with cold water until the washings are neutral.

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to

obtain pure Vedaprofen-d3.

To cite this document: BenchChem. [Vedaprofen-d3: A Technical Overview of Chemical
Properties and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b564339#vedaprofen-d3-chemical-properties-and-
synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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